2-Methoxy-4-(1-methoxypropyl)phenol
Description
2-Methoxy-4-(1-methoxypropyl)phenol is a phenolic derivative synthesized via irradiation-induced cyclopropane ring-opening of eugenol (2-Methoxy-4-(2-propenyl)phenol), a naturally occurring compound in clove oil . This compound features a methoxypropyl substituent at the para position of the phenolic ring, distinguishing it from eugenol’s allyl group. Its formation occurs under controlled conditions, yielding 3–7% alongside other cyclopropyl derivatives during eugenol irradiation .
Properties
CAS No. |
4974-98-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methoxy-4-(1-methoxypropyl)phenol |
InChI |
InChI=1S/C11H16O3/c1-4-10(13-2)8-5-6-9(12)11(7-8)14-3/h5-7,10,12H,4H2,1-3H3 |
InChI Key |
SLMKOLCPIRPJBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methoxypropyl)phenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2-methoxyphenol with 1-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-methoxypropyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Methoxy-4-(1-methoxypropyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-methoxypropyl)phenol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and shared features among 2-Methoxy-4-(1-methoxypropyl)phenol and related phenolic derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
